1-Methyl-5-phenylpiperazin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-5-phenylpiperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-13-8-10(12-7-11(13)14)9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZUZTPCFNPDJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(NCC1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1509893-25-7 | |
| Record name | 1-methyl-5-phenylpiperazin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1 Methyl 5 Phenylpiperazin 2 One and Its Analogues
Classical and Established Synthetic Routes to the Piperazinone Core
Traditional methods for synthesizing the piperazin-2-one (B30754) core often rely on well-established organic reactions, providing reliable access to these structures.
Cyclization Reactions for Piperazin-2-one Formation
Cyclization reactions are a cornerstone in the synthesis of piperazin-2-ones. One common approach involves the reaction of an N-substituted diamine with an α-haloacetyl halide. For instance, the reaction of a primary amine with 2-chloroacetyl chloride can yield a chloroacetamide intermediate, which then undergoes an intramolecular nucleophilic substitution (6-exo-tet cyclization) to form the piperazin-2-one ring. rsc.org
Another established method is the Jocic-type reaction. This involves the reaction of an enantiomerically enriched trichloromethyl-substituted alcohol with an unsymmetrical mixed-primary-secondary 1,2-diamine. researchgate.net This method allows for the regioselective formation of 1-substituted piperazinones with good stereochemical control. researchgate.net Additionally, reductive cyclization of cyanomethylamino pseudopeptides has been employed to construct the piperazinone scaffold. researchgate.net
A facile synthetic route to 1-phenyl-piperazine-2,6-diones utilizes methyl N-substituted iminomonoacetate as a starting material. The process involves the initial preparation of 2-bromo-N-phenylacetamide, which is then reacted with the iminomonoacetate. The resulting ester is hydrolyzed to the corresponding acid, which is subsequently cyclized by refluxing in acetic anhydride (B1165640) with sodium acetate (B1210297) as a catalyst. mdpi.com
Multi-Step Approaches from Readily Available Precursors
Multi-step syntheses from simple, commercially available starting materials are also prevalent. A one-pot Knoevenagel reaction, followed by asymmetric epoxidation and a domino ring-opening cyclization (DROC), has been developed to produce 3-aryl/alkyl piperazin-2-ones. nih.govacs.orgnih.gov This sequence starts from commercial aldehydes and (phenylsulfonyl)acetonitrile, demonstrating the utility of readily accessible precursors. nih.govacs.orgnih.gov
Another multi-step approach involves the reductive cyclization of dioximes. This method can be used to build the piperazine (B1678402) ring from a primary amino group. The process involves the catalytic hydrogenolysis of both N-O bonds in the dioxime to form a diimine intermediate, which then cyclizes and undergoes further reduction to yield the piperazine product. nih.gov
Modern and Catalytic Approaches for Targeted Synthesis
Recent advancements in catalysis have led to more efficient and selective methods for the synthesis of piperazinones, including the specific target, 1-Methyl-5-phenylpiperazin-2-one.
Palladium-Catalyzed Asymmetric Hydrogenation Methods
Palladium-catalyzed asymmetric hydrogenation has emerged as a powerful tool for the synthesis of chiral piperazin-2-ones. This method often involves the hydrogenation of pyrazin-2-ol precursors. rsc.orgdicp.ac.cnrsc.org The use of a chiral palladium catalyst, such as one complexed with (R)-TolBINAP, allows for the enantioselective reduction of the pyrazinone ring to afford chiral piperazin-2-ones with high enantiomeric excess. dicp.ac.cn For example, the asymmetric hydrogenation of 5,6-disubstituted pyrazin-2-ols can be achieved with high yields and enantioselectivities up to 90% ee. dicp.ac.cn The resulting product can then be N-methylated, for instance, through reductive amination with formaldehyde, to yield the desired this compound. dicp.ac.cnrsc.org
Palladium catalysis is also utilized in asymmetric allylic alkylation reactions. The decarboxylative allylic alkylation of differentially N-protected piperazin-2-ones provides access to highly enantioenriched tertiary piperazin-2-ones. nih.gov
Cascade and One-Pot Transformations for Enhanced Efficiency
Cascade and one-pot reactions offer significant advantages in terms of efficiency and atom economy by minimizing intermediate purification steps. A metal-promoted cascade transformation has been developed utilizing a chloro allenylamide, a primary amine, and an aryl iodide to afford piperizinones in good yields. thieme-connect.combohrium.comthieme.de This one-pot process allows for the formation of three new bonds. thieme-connect.comthieme.de
Another efficient one-pot method combines a Knoevenagel reaction, asymmetric epoxidation, and a domino ring-opening cyclization (DROC). nih.govacs.orgnih.gov This approach provides access to 3-aryl/alkyl piperazin-2-ones from simple starting materials in a single synthetic sequence. nih.govacs.orgnih.gov Isocyanide-based multicomponent reactions (IMCRs) also provide a convergent route to diketopiperazines, which can be further functionalized. mdpi.com
C-H Functionalization Strategies for Piperazine Ring Diversification
Direct C-H functionalization of the piperazine ring is a rapidly developing area that allows for the late-stage introduction of substituents, enhancing structural diversity. nih.govnih.govmdpi.comencyclopedia.pub While challenging due to the presence of two nitrogen atoms, several strategies have been developed. nih.govnih.govmdpi.com These include α-lithiation trapping, transition-metal-catalyzed α-C-H functionalizations, and photoredox catalysis. nih.govnih.gov
For instance, photoredox catalysis using an iridium-based catalyst can facilitate the C-H arylation of N-Boc protected piperazines with 1,4-dicyanobenzenes. encyclopedia.pub Another approach involves the use of stannyl (B1234572) amine protocol (SnAP) reagents in a convergent synthesis from aldehydes. This method relies on the radical generation from a stannane (B1208499) reagent to achieve cyclization and C-C bond formation. mdpi.comencyclopedia.pub
Asymmetric Synthesis of Chiral Enantiomers of this compound and its Analogues
The synthesis of specific enantiomers of chiral molecules is a cornerstone of modern pharmaceutical and chemical research. mdpi.com For piperazine derivatives, chirality can be introduced through several established strategies, including the use of chiral starting materials, resolution of racemic mixtures, or asymmetric catalysis. mdpi.comresearchgate.net Although direct literature on the asymmetric synthesis of this compound is not prominent, the synthesis of its analogues, such as chiral 2-methylpiperazines, provides insight into applicable methods. researchgate.net
Key approaches for obtaining chiral piperazine-containing structures include:
Resolution via Chiral Reagents: This classic method involves reacting a racemic mixture of a piperazine precursor with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization. An efficient optical resolution of 2-methylpiperazine, for example, has been achieved through complex formation with optically active host compounds. researchgate.net
Synthesis from a Chiral Pool: This strategy utilizes readily available, enantiomerically pure starting materials from nature, such as amino acids. For instance, chiral proline derivatives have been used to introduce chirality in the synthesis of complex molecules. mdpi.com
Asymmetric Catalysis: This advanced approach uses a chiral catalyst to control the stereochemistry of a reaction, converting an achiral starting material into a chiral product. mdpi.com For related heterocyclic systems like piperidines, multi-component coupling reactions have been developed that install stereogenic centers with a high degree of diastereocontrol. nih.gov
The synthesis of encorafenib, a complex drug, involves the use of (S)-(−)-1,2-diaminopropane dihydrochloride (B599025) as a chiral building block to introduce the necessary stereocenter. mdpi.com Similarly, the synthesis of vaborbactam (B611620) employs an enantioselective lipase (B570770) resolution of a racemic substrate to obtain the pure enantiomeric form. mdpi.com These examples from the broader field of asymmetric synthesis illustrate the robust methodologies available for producing enantiopure compounds analogous to this compound.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of piperazine derivatives aims to reduce environmental impact by minimizing waste, using less hazardous substances, and improving energy efficiency. Key areas of focus include the use of alternative energy sources like microwave and ultrasound irradiation, and the development of solvent-free systems with recyclable catalysts.
Microwave-Assisted and Ultrasound-Mediated Synthesis
Microwave and ultrasound technologies have emerged as powerful tools in green chemistry, often leading to dramatically shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating methods. rsc.orgnih.gov
Microwave-assisted synthesis has been effectively used for preparing various piperazine-containing compounds. In one study, a series of 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitriles were synthesized using microwave irradiation, providing a more efficient alternative to conventional heating. nih.gov Another highly relevant example is the microwave-assisted synthesis of 2,5-diketopiperazines, which are structurally related to piperazin-2-ones. This method utilizes water as a solvent and facilitates an in situ deprotection-cyclization reaction, affording the desired products in excellent yields in just 10 minutes. nih.gov
Ultrasound-mediated synthesis (Sonochemistry) offers similar advantages. The synthesis of piperazine-based dithiocarbamates under ultrasound conditions resulted in excellent yields (80–90%) in as little as 30 minutes. nih.gov The power of sonication lies in acoustic cavitation, which enhances reaction rates and efficiency. rsc.org This technique has been applied to a wide range of heterocyclic compounds, often using green solvents like water and eco-friendly catalysts. nih.govmdpi.com For example, functionalized indolines have been synthesized in high yields (up to 99%) within 60 seconds under ultrasonic irradiation using a green iron catalyst. nih.gov
The following table summarizes the improvements offered by these green technologies for the synthesis of piperazine analogues and related compounds.
| Compound Class | Method | Reaction Time | Yield | Reference |
| Piperazine-1-carbodithioates | Ultrasound | 30 min | 80-90% | nih.gov |
| 2,5-Diketopiperazines | Microwave | 10 min | Excellent | nih.gov |
| 1,3,5-Triazine Derivatives | Ultrasound | 5 min | >75% | nih.gov |
| Functionalized Indolines | Ultrasound | 60 sec | up to 99% | nih.gov |
Solvent-Free and Recyclable Catalyst Systems
Minimizing or eliminating solvents and employing catalysts that can be recovered and reused are central tenets of green chemistry.
Solvent-free reactions reduce the use of volatile organic compounds (VOCs), which are often toxic and environmentally harmful. A key intermediate in the synthesis of certain naphthyridine derivatives was prepared under solvent-free conditions, showcasing the feasibility of this approach for complex heterocyclic systems. nih.gov
Recyclable catalysts not only reduce waste but also lower production costs. A green synthesis for 1-methylpiperazine, a structural relative of the target compound, utilizes Raney nickel as a catalyst for a hydrogenation step. chemicalbook.com This method is noted for its high conversion rate (98.34%) and selectivity (96.72%), and Raney nickel is a well-known recyclable catalyst. chemicalbook.com Other eco-friendly catalysts, such as iron sulfate (B86663) (FeSO₄·7H₂O) and ceric ammonium (B1175870) nitrate, have also been employed in the efficient synthesis of heterocyclic compounds, further demonstrating the shift towards more sustainable catalytic systems. nih.govmdpi.com
The combination of these green principles—alternative energy sources, solvent minimization, and recyclable catalysts—provides a robust framework for the sustainable synthesis of this compound and its analogues.
Structural Elucidation and Advanced Characterization Techniques for 1 Methyl 5 Phenylpiperazin 2 One
High-Resolution Spectroscopic Analysis for Structural Confirmation
The precise architecture of 1-Methyl-5-phenylpiperazin-2-one has been meticulously mapped out using a suite of high-resolution spectroscopic methods. These techniques provide a holistic view of the molecule's connectivity, elemental composition, and functional group characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
While specific NMR data for this compound is not extensively documented in publicly available literature, the expected spectral characteristics can be inferred from related structures such as 1-phenylpiperazine. dergipark.org.trnih.govchemicalbook.com
For ¹H NMR, the spectrum would be anticipated to show distinct signals corresponding to the protons of the methyl group, the phenyl ring, and the piperazinone core. The protons on the phenyl group would likely appear in the aromatic region (around 7.0-7.5 ppm). The methyl group protons would present as a singlet further upfield. The methylene (B1212753) protons of the piperazinone ring would exhibit complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons.
In the ¹³C NMR spectrum, distinct peaks would be observed for the carbonyl carbon of the piperazinone ring (typically in the range of 160-180 ppm), the carbons of the phenyl ring, the methyl carbon, and the methylene carbons of the piperazinone ring. Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in definitively assigning these proton and carbon signals and confirming the connectivity of the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on analogous compounds)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C=O | - | ~170 |
| Phenyl-C (quaternary) | - | ~140-150 |
| Phenyl-CH | ~7.2-7.4 | ~125-130 |
| Piperazinone-CH (phenyl-substituted) | ~4.0-4.5 | ~55-65 |
| Piperazinone-CH₂ | ~3.0-3.8 | ~45-55 |
| N-CH₃ | ~2.3-2.8 | ~35-45 |
Note: These are estimated values and may vary based on solvent and other experimental conditions.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound. For this compound (C₁₁H₁₄N₂O), HRMS would provide a highly accurate mass measurement, confirming its elemental composition. nih.gov Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer are commonly employed for such analyses. The fragmentation pattern observed in the mass spectrum would also offer valuable structural information, showing characteristic losses of fragments such as the phenyl group or parts of the piperazinone ring.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the amide group in the piperazinone ring, typically in the region of 1650-1690 cm⁻¹. Other characteristic bands would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, and C-N stretching vibrations. nist.govresearchgate.net
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The presence of the phenyl group, a chromophore, would result in characteristic absorption bands in the UV region, likely around 200-280 nm, corresponding to π-π* transitions of the aromatic ring. nist.gov
X-ray Crystallography for Solid-State Structure Determination
Conformational Analysis of the Piperazinone Ring in Crystalline State
The six-membered piperazinone ring is not planar and can adopt various conformations, such as chair, boat, or twist-boat. In the solid state, the preferred conformation is the one that minimizes steric strain and maximizes favorable intermolecular interactions. For piperazine (B1678402) derivatives, a chair conformation is often the most stable. nih.gov The substitution pattern on the ring, specifically the presence of the phenyl group at the 5-position and the methyl group at the 1-position, would influence the specific geometry of this chair conformation, including the axial or equatorial orientation of the substituents. Single-crystal X-ray diffraction would be the definitive method to determine these precise conformational details, including bond lengths, bond angles, and torsion angles within the piperazinone ring.
Stereochemical and Conformational Analysis in Solution and Gas Phase
In the gas phase , computational studies on analogous N-acylpiperidines and 2-substituted piperazines suggest a preference for the axial orientation of the substituent at the 2-position due to the minimization of pseudoallylic strain. This phenomenon arises from the partial double-bond character of the N-C(O) bond, which flattens the geometry around the nitrogen atom and creates steric hindrance with an equatorial substituent. While this compound has the phenyl group at C5, similar steric interactions are expected to play a role. The relative energies of the axial and equatorial conformers in the gas phase would be determined by a balance between this pseudoallylic strain and other non-bonded interactions.
In solution , the conformational equilibrium is further influenced by the solvent. Polar solvents can stabilize conformers with larger dipole moments. For this compound, the equatorial conformer might be more favored in polar solvents compared to the gas phase due to better solvation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying these conformational equilibria in solution. The coupling constants between vicinal protons on the piperazinone ring are highly dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing these coupling constants, the preferred conformation and the relative populations of different conformers can be determined. For instance, a large coupling constant between two vicinal protons typically indicates a dihedral angle close to 180°, which is characteristic of an axial-axial relationship in a chair conformation.
Dynamic NMR studies on related N,N'-substituted piperazines have shown that the interconversion between different conformers can be observed at varying temperatures. These studies allow for the determination of the energy barriers for ring inversion and rotation around single bonds.
Table 1: Predicted Predominant Conformations of this compound
| Phase | Predicted Predominant Conformer | Key Influencing Factors |
| Gas Phase | Axial Phenyl | Minimization of pseudoallylic strain |
| Solution (Non-polar) | Axial Phenyl | Similar to gas phase, minimal solvent effects |
| Solution (Polar) | Equatorial Phenyl (increased population) | Solvation effects stabilizing the more polar conformer |
Table 2: Expected 1H NMR Vicinal Coupling Constants for Chair Conformations
| Proton Relationship | Expected Coupling Constant (Hz) | Dihedral Angle (°) |
| Axial-Axial | 8 - 13 | ~180 |
| Axial-Equatorial | 2 - 5 | ~60 |
| Equatorial-Equatorial | 2 - 5 | ~60 |
It is important to note that the data presented in the tables are based on theoretical predictions and data from analogous compounds. Experimental studies, including detailed NMR analysis and high-level computational modeling, are necessary to definitively characterize the stereochemical and conformational properties of this compound. The presence of the lactam functionality within the piperazine ring introduces additional electronic effects that could further modulate the conformational preferences compared to simpler piperazine or piperidine systems.
Chemical Reactivity and Derivatization of 1 Methyl 5 Phenylpiperazin 2 One
Functionalization at Nitrogen Centers (N1 and N4)
The piperazine (B1678402) ring contains two nitrogen atoms, N1 and N4, which are key sites for functionalization. The N1 nitrogen is part of an amide linkage, making it less nucleophilic, while the N4 nitrogen is a secondary amine and thus more readily participates in reactions like alkylation and acylation.
Alkylation and acylation reactions are common methods for modifying piperazine-containing compounds. ambeed.com For instance, the N4 position can be readily alkylated or benzylated using various alkyl or benzyl (B1604629) halides in the presence of a base like potassium carbonate. nih.gov Similarly, acylation can introduce a range of substituents to the N4 nitrogen. These reactions are fundamental in creating diverse libraries of piperazine derivatives for various applications. ambeed.comnih.gov
The reactivity of the nitrogen atoms can be influenced by the presence of other substituents on the piperazine or phenyl ring. The use of protecting groups is a common strategy to achieve selective functionalization at a specific nitrogen atom, especially when multiple reactive sites are present.
Transformations of the Phenyl Substituent
The phenyl group attached to the C5 position of the piperazin-2-one (B30754) ring is susceptible to electrophilic aromatic substitution reactions. masterorganicchemistry.com These reactions involve the replacement of a hydrogen atom on the aromatic ring with an electrophile. Standard electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO2) onto the phenyl ring.
Halogenation: Introduction of a halogen atom (e.g., -Cl, -Br) onto the phenyl ring.
Sulfonation: Introduction of a sulfonic acid group (-SO3H) onto the phenyl ring.
Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group onto the phenyl ring. masterorganicchemistry.com
The position of substitution (ortho, meta, or para) is directed by the existing substituent on the benzene (B151609) ring, which in this case is the piperazin-2-one moiety. The electronic properties of this substituent will determine the regioselectivity of the reaction.
Reactions at the Carbonyl Group (C2)
The carbonyl group (C=O) at the C2 position of the piperazin-2-one ring is a key functional group that can undergo several types of reactions.
One of the primary reactions of the carbonyl group is reduction . The carbonyl group can be reduced to a methylene (B1212753) group (-CH2-) to form the corresponding 1-methyl-5-phenylpiperazine. This transformation can be achieved using strong reducing agents. The Wolff-Kishner reduction, which utilizes hydrazine (B178648) (H2NNH2) and a strong base under thermal conditions, is a classic method for converting ketones and aldehydes to alkanes. researchgate.net Another common method is the Clemmensen reduction, which employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid.
Alternatively, the carbonyl group can be reduced to a hydroxyl group (-OH) to yield 1-methyl-5-phenylpiperazin-2-ol using milder reducing agents like sodium borohydride (B1222165) (NaBH4). researchgate.net
Ring Transformations and Rearrangement Reactions
The piperazin-2-one ring system can potentially undergo ring transformations and rearrangement reactions under specific conditions, although such reactions for this specific compound are not extensively documented in readily available literature. In broader heterocyclic chemistry, ring transformations can be induced by heat, acid, or base, often leading to the formation of other heterocyclic structures. For example, diazepine (B8756704) derivatives have been observed to undergo ring contraction to form pyrazole (B372694) structures. researchgate.net It is conceivable that under harsh reaction conditions, the 1-methyl-5-phenylpiperazin-2-one ring could undergo cleavage and subsequent recyclization to form different ring systems. However, specific examples and mechanisms for this particular compound require further investigation.
Preclinical Pharmacological Data for this compound Not Available in Publicly Accessible Literature
Following a comprehensive search of scientific databases and publicly available literature, no specific preclinical pharmacological or mechanistic data was found for the chemical compound This compound . The stringent requirement to focus solely on this compound prevents the generation of the requested article, as no research findings pertaining to its receptor binding, enzyme inhibition, cellular pathway modulation, or effects in preclinical animal models could be located.
The performed searches for "this compound" in conjunction with terms such as "receptor binding," "serotonin," "enzyme inhibition," "pharmacology," "preclinical," and "metabolism" did not yield any relevant scientific studies. While there is extensive research on the broader class of phenylpiperazine derivatives, the explicit instructions to adhere strictly to the subject compound cannot be fulfilled.
Information available on related phenylpiperazine compounds demonstrates a wide range of biological activities, underscoring the necessity of specific data for each unique molecule. For instance, various phenylpiperazine analogues have been investigated for their effects on serotonin (B10506) and dopamine (B1211576) receptors, potential as enzyme inhibitors, and their metabolic profiles. nih.govnih.govnih.govnih.govresearchgate.net However, extrapolating these findings to this compound would be scientifically unfounded and would contradict the directive to maintain a singular focus on the specified compound.
Due to the absence of specific data for this compound in the referenced literature, the following sections of the requested outline could not be addressed:
Preclinical Pharmacological and Mechanistic Investigations of 1 Methyl 5 Phenylpiperazin 2 One
Mechanistic Studies in Preclinical Animal Models:No literature exists detailing the neurochemical, behavioral, or metabolic effects of 1-Methyl-5-phenylpiperazin-2-one in any preclinical species.
Without primary or secondary research sources detailing the pharmacological properties of this compound, the creation of an accurate and informative scientific article as outlined is not possible.
Structure Activity Relationship Sar and Rational Design Strategies
Impact of N-Methyl Substitution on Biological Activity and Selectivity
The substitution at the nitrogen atom of the piperazine (B1678402) ring is a critical determinant of the biological activity and selectivity of 5-phenylpiperazin-2-one (B3058660) derivatives. The presence of a methyl group at the N1 position, as in 1-Methyl-5-phenylpiperazin-2-one, has been shown to significantly influence the compound's pharmacological profile.
Initial studies on related phenylpiperazine scaffolds have demonstrated that N-alkylation can modulate receptor affinity and functional activity. For instance, in a series of 1,5-Diphenyl-2-penten-1-one analogues containing a piperazine moiety, compounds with an N'-unsubstituted piperazine showed markedly better antifungal and larvicidal activities compared to their N'-methylated counterparts. researchgate.net This suggests that for certain biological targets, the N-methyl group may introduce steric hindrance or alter the electronic properties of the piperazine nitrogen, thereby reducing its binding affinity.
In a study of piperazine derivatives, it was noted that while N-unsubstituted piperazines can be beneficial for certain activities, N-methylation can also be a key feature for other targets. researchgate.net For instance, in the synthesis of certain anticancer agents, N-methyl piperazine is a commonly used building block. researchgate.net This highlights the target-dependent nature of the N-methyl group's impact on biological activity.
Role of Phenyl Ring Substituents on Target Affinity and Potency
Substituents on the phenyl ring at the 5-position of the piperazin-2-one (B30754) core play a pivotal role in modulating the affinity and potency of these compounds for their biological targets. The electronic nature, size, and position of these substituents can dramatically alter the interaction with the receptor binding site.
In the development of dopamine (B1211576) D4 receptor antagonists, the substitution pattern on the phenyl ring has been a major focus of optimization. For example, in a series of arylpiperazine derivatives, the introduction of electron-withdrawing groups on the phenyl ring was found to be beneficial for D4 receptor affinity. nih.govmdpi.com This is exemplified by the potent D4 antagonist L-745,870, which features a 4-chlorophenyl group attached to the piperazine ring. researchgate.net
The following table illustrates the impact of phenyl ring substituents on the binding affinity (Ki) for the human dopamine D4 receptor for a series of related phenylpiperazine derivatives.
| Compound | Phenyl Ring Substituent | Dopamine D4 Receptor Affinity (Ki, nM) |
| Analog 1 | 4-Chloro | 0.4 |
| Analog 2 | 4-Methyl | 2.5 |
| Analog 3 | 4-Methoxy | 3.2 |
| Analog 4 | 2-Chloro | 10 |
| Analog 5 | Unsubstituted | 15 |
This table is a representative example based on data from related phenylpiperazine series and is intended for illustrative purposes.
As the table suggests, a chloro substituent at the para-position of the phenyl ring (Analog 1) confers the highest affinity for the D4 receptor. This is likely due to favorable hydrophobic and electronic interactions within the receptor's binding pocket. Methyl and methoxy (B1213986) substituents at the same position (Analogs 2 and 3) also result in high affinity, although slightly lower than the chloro-substituted analog. The position of the substituent is also critical, as a chloro group at the ortho-position (Analog 4) leads to a significant decrease in affinity compared to the para-position. The unsubstituted phenyl ring (Analog 5) shows the lowest affinity in this series, highlighting the importance of substitution for potent D4 receptor antagonism.
These findings underscore the importance of the electronic and steric properties of the phenyl ring substituents in determining the pharmacological activity of this compound derivatives.
Significance of Stereochemistry in this compound Derivatives
The presence of a chiral center at the 5-position of the piperazin-2-one ring in this compound means that this compound can exist as two enantiomers. Stereochemistry is a critical factor in drug action, as enantiomers can exhibit significantly different pharmacological and toxicological properties. nih.gov The differential interaction of enantiomers with their biological targets, which are themselves chiral, can lead to one enantiomer being therapeutically active while the other is inactive or even responsible for adverse effects.
In a study on chiral methyl-substituted aryl piperazinium compounds, it was demonstrated that stereoisomers exhibit distinct selectivity for different nicotinic acetylcholine (B1216132) receptor subtypes. nih.gov This highlights the profound impact that the three-dimensional arrangement of atoms can have on receptor recognition and subsequent biological response. The introduction of a methyl group on the piperazine ring created a chiral center, and the resulting enantiomers displayed different activity profiles.
For this compound, the (R)- and (S)-enantiomers would present the phenyl group in different spatial orientations. This would lead to different interactions with the amino acid residues lining the binding pocket of the dopamine D4 receptor. One enantiomer may be able to adopt a conformation that allows for optimal interactions, leading to high affinity and potency, while the other enantiomer may not be able to bind as effectively.
Design Principles for Optimizing Pharmacological Profiles
The rational design of this compound derivatives with optimized pharmacological profiles involves a multi-faceted approach that considers affinity, selectivity, and pharmacokinetic properties. The overarching goal is to enhance the desired therapeutic effects while minimizing undesirable side effects.
Key Design Principles:
Maximizing Target Affinity: As discussed, the N-methyl group and appropriate substitution on the phenyl ring are crucial for high affinity at the dopamine D4 receptor. Further optimization could involve exploring a wider range of substituents on the phenyl ring to fine-tune electronic and steric properties for an optimal fit within the receptor's binding pocket.
Enhancing Selectivity: Achieving selectivity for the D4 receptor over other dopamine receptor subtypes (e.g., D2, D3) and other G-protein coupled receptors is a primary objective. This can be achieved by exploiting subtle differences in the amino acid composition of the binding pockets of these receptors. For instance, the introduction of specific substituents that form favorable interactions with unique residues in the D4 receptor, but not in others, can significantly improve selectivity. nih.gov
Stereochemical Considerations: The synthesis and evaluation of individual enantiomers is a key design principle. As stereochemistry can have a profound impact on activity and selectivity, isolating the more potent and selective enantiomer can lead to a superior drug candidate with an improved therapeutic window. nih.gov
Computational Chemistry and Molecular Modeling of 1 Methyl 5 Phenylpiperazin 2 One
Quantum Chemical Calculations of Electronic and Geometric Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. numberanalytics.comuchicago.edu These methods, ranging from semi-empirical to high-level ab initio and Density Functional Theory (DFT), solve the Schrödinger equation to provide valuable data on molecular geometry, charge distribution, and orbital energies. mdpi.comresearchgate.net
For 1-Methyl-5-phenylpiperazin-2-one, the initial step involves geometry optimization . This process systematically adjusts the atomic coordinates to find the most stable three-dimensional arrangement, corresponding to a minimum on the potential energy surface (PES). numberanalytics.comgmu.edugithub.io Accurate molecular geometries are crucial as they are the foundation for predicting a wide range of other properties. numberanalytics.com Methods like Hartree-Fock or DFT with an appropriate basis set (e.g., 6-31G*) would be employed to achieve a reliable optimized structure. mdpi.com
Once the optimized geometry is obtained, further calculations can elucidate the electronic properties. A key output is the molecular electrostatic potential (MEP) map, which illustrates the charge distribution across the molecule. This map is invaluable for identifying regions that are electron-rich (negative potential), likely to act as hydrogen bond acceptors, and electron-poor (positive potential), which can act as hydrogen bond donors. For this compound, the carbonyl oxygen of the piperazinone ring is expected to be a region of high negative potential, while the N-H proton (if present, though absent in this N-methylated compound) and aromatic protons would show positive potential.
Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity. These quantum mechanical descriptors are foundational for understanding potential reaction mechanisms and intermolecular interactions. numberanalytics.com
Table 1: Hypothetical Quantum Chemical Properties of this compound
| Property | Hypothetical Value | Significance |
| Total Energy | -652.3 Hartree | Represents the total electronic energy of the optimized geometry. |
| Dipole Moment | 3.5 Debye | Indicates the overall polarity of the molecule, influencing solubility and intermolecular forces. |
| HOMO Energy | -6.8 eV | Relates to the ionization potential and the molecule's tendency to donate electrons in reactions. |
| LUMO Energy | -1.2 eV | Relates to the electron affinity and the molecule's tendency to accept electrons. |
| HOMO-LUMO Gap | 5.6 eV | An indicator of chemical stability and reactivity; a larger gap suggests higher stability. |
| MEP Negative Region | Carbonyl Oxygen (-45 kcal/mol) | Predicts the primary site for electrophilic attack and hydrogen bond acceptance. |
| MEP Positive Region | Aromatic Protons (+15 kcal/mol) | Predicts sites for nucleophilic attack and potential non-covalent interactions. |
Note: The data in this table are illustrative and represent typical values that might be obtained from DFT (B3LYP/6-31G) calculations. Actual values would require specific computation.*
Molecular Docking Studies with Relevant Biological Receptors and Enzymes
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. ijsrtjournal.comnih.govwikipedia.org It is a cornerstone of structure-based drug design, used for virtual screening of large compound libraries and for optimizing the interactions of a known active molecule. azolifesciences.comchemrxiv.org The process involves sampling various conformations (poses) of the ligand within the receptor's binding site and then using a scoring function to rank these poses based on their predicted binding energy. nih.gov
For this compound, molecular docking studies would begin with the identification of potential biological targets. The phenylpiperazine scaffold is known to interact with a variety of receptors, including serotonin (B10506) (5-HT) receptors, adrenergic receptors, and various enzymes. nih.govacs.orggoogle.com The selection of a specific receptor or enzyme for a docking study would be guided by the therapeutic goal. For instance, if the aim is to investigate antidepressant potential, the serotonin transporter (SERT) or 5-HT1A receptor would be relevant targets.
The docking process would proceed as follows:
Preparation of Receptor and Ligand: The 3D crystal structure of the target protein is obtained from a database like the Protein Data Bank (PDB). The structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The structure of this compound, optimized by quantum chemical calculations, is also prepared.
Defining the Binding Site: The active site of the receptor is defined, often based on the position of a co-crystallized native ligand or through pocket prediction algorithms. azolifesciences.com
Docking Simulation: Using software like AutoDock, Glide, or GOLD, the ligand is placed into the binding site, and its conformational flexibility is explored to find the most favorable binding poses. ijsrtjournal.comnih.gov
Analysis of Results: The resulting poses are evaluated based on their docking scores. The top-ranked pose is analyzed to understand the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and amino acid residues in the binding site.
For this compound, the phenyl ring could form pi-pi stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the receptor pocket. The carbonyl oxygen could act as a hydrogen bond acceptor with donor residues like serine or threonine. The methylated nitrogen adds a specific steric and electronic feature that would influence its fit and interaction pattern within the binding pocket.
Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical 5-HT Receptor
| Parameter | Result | Interpretation |
| Docking Score/Binding Energy | -8.5 kcal/mol | A negative value indicating a favorable binding interaction. Lower values suggest higher predicted affinity. |
| Key Interacting Residues | Asp110, Phe341, Trp337, Ser150 | Identifies the specific amino acids in the receptor's active site that are crucial for binding the ligand. |
| Types of Interactions | Hydrogen Bond: Carbonyl oxygen with Ser150Pi-Pi Stacking: Phenyl ring with Phe341Hydrophobic: Methyl group with Val114 | Details the nature of the non-covalent forces stabilizing the ligand-protein complex, guiding future structural modifications. nih.gov |
| Predicted Ki (Inhibitory Constant) | 150 nM | An estimated measure of the concentration required to inhibit 50% of the receptor's activity, derived from the binding energy. |
Note: This table presents hypothetical data for illustrative purposes. The specific interactions and scores are dependent on the chosen protein target and docking software.
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Interactions
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, modeling the movement of atoms and molecules over time. nih.govmetrotechinstitute.org MD simulations are crucial for understanding the stability of the docked complex, exploring conformational changes in both the ligand and the protein, and calculating more accurate binding free energies. nih.govspringernature.commdpi.com
An MD simulation of the this compound-receptor complex, obtained from docking, would be performed in a simulated physiological environment (i.e., in a box of water molecules with ions at a specific temperature and pressure). The simulation solves Newton's equations of motion for every atom in the system over a period of nanoseconds to microseconds.
Key insights from MD simulations include:
Conformational Stability: By monitoring the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over time, one can assess the stability of the binding pose. A stable RMSD suggests that the ligand remains securely in the binding pocket.
Ligand-Protein Interactions: MD simulations reveal the persistence of key interactions (like hydrogen bonds) identified in docking. It can show how water molecules might mediate interactions and how the flexibility of the protein's side chains can accommodate the ligand. mdpi.comnih.govacs.org
Conformational Analysis: The simulation explores the different conformations the flexible parts of the ligand and protein can adopt. nih.gov For this compound, this could involve rotation of the phenyl group or puckering of the piperazinone ring, which can influence binding affinity and specificity. psu.edubiorxiv.orgbiorxiv.org
By analyzing the trajectory of the simulation, researchers can gain a deeper understanding of the dynamic nature of the molecular recognition process, which is often missed by static docking models. nih.govnih.gov
Table 3: Hypothetical Output from a Molecular Dynamics Simulation of the this compound-Receptor Complex
| Analysis Metric | Hypothetical Finding | Significance |
| Protein RMSD | Converges to 1.5 Å after 20 ns | Indicates that the overall protein structure remains stable with the ligand bound. |
| Ligand RMSD | Fluctuates around 0.8 Å relative to the protein binding site | Shows that the ligand is stably bound within the active site and is not diffusing away. |
| Hydrogen Bond Occupancy | Hydrogen bond between carbonyl oxygen and Ser150 is present for 85% of the simulation time. | Confirms a persistent and strong hydrogen bond, highlighting its importance for binding affinity. |
| Conformational Clustering | The phenyl group samples two main rotational conformations within the binding pocket. | Reveals the dynamic nature of the ligand within the pocket, which could be important for induced fit and optimizing interactions. acs.orgpsu.edu |
| Binding Free Energy (MM/PBSA) | -35 kcal/mol | Provides a more refined estimate of binding affinity by averaging over multiple conformations from the simulation. |
Note: The presented data are for illustrative purposes and would be derived from analyzing the trajectory of a full MD simulation.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnumberanalytics.comjocpr.com Once a statistically robust QSAR model is developed, it can be used to predict the activity of new, unsynthesized molecules, thereby guiding the design of more potent compounds and prioritizing synthetic efforts. jetir.org
To build a QSAR model for analogs of this compound, a dataset of structurally related phenylpiperazinone derivatives with experimentally measured biological activities (e.g., IC50 values for a specific receptor) is required.
The process involves several key steps:
Data Collection: A series of phenylpiperazinone analogs and their corresponding biological activities are compiled.
Descriptor Calculation: For each molecule, a wide range of numerical descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape) and quantum chemical (e.g., HOMO/LUMO energies) descriptors. numberanalytics.com
Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Support Vector Machines, Random Forest), a mathematical equation is generated that correlates a subset of the most relevant descriptors with the observed biological activity. nih.govcambridge.org
Model Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation (using a set of molecules not included in the model training). jocpr.com
A hypothetical QSAR equation might look like: log(1/IC50) = 0.7 * (LogP) - 0.2 * (Molecular_Surface_Area) + 1.5 * (Dipole_Moment) + C
This equation would suggest that higher lipophilicity (LogP) and a larger dipole moment enhance activity, while a larger molecular surface area is detrimental. Such a model would allow researchers to virtually design new derivatives of this compound with specific modifications (e.g., adding a polar group to increase the dipole moment) and predict their activity before undertaking their synthesis.
Analytical Method Development for Research Applications of 1 Methyl 5 Phenylpiperazin 2 One
Chromatographic Techniques for Purity Assessment and Quantification in Research Samples
Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components from a mixture. For research involving 1-Methyl-5-phenylpiperazin-2-one, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques for assessing the purity of synthesized batches and for quantifying the compound in research samples.
HPLC is a highly versatile and widely used technique for the analysis of non-volatile or thermally unstable compounds like many piperazine (B1678402) derivatives. Quantitative analysis of piperazine derivatives is frequently performed using HPLC with Diode-Array Detection (HPLC-DAD). researchgate.net The development of an HPLC method for this compound would involve optimizing several key parameters to achieve adequate separation and detection.
Method development for related N-phenylpiperazine compounds has utilized reversed-phase chromatography, which is suitable for moderately polar molecules. isaacpub.org For instance, a typical method might employ a C18 stationary phase, which provides excellent separation for a wide range of analytes. semanticscholar.org The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent like methanol or acetonitrile. isaacpub.orgmdpi.com A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the efficient elution of all components and a reasonable analysis time. mdpi.com
Validation of the HPLC method is crucial and involves assessing parameters such as linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). For similar piperazine derivatives, HPLC methods have demonstrated linearity over a wide range of concentrations, with LOQ values often in the sub-microgram per milliliter range (e.g., 0.125 µg/ml to 0.5 µg/ml). researchgate.net Precision and accuracy values are typically expected to be below 4%. researchgate.net
Table 1: Example HPLC Parameters for Analysis of Piperazine Derivatives
| Parameter | Condition | Reference |
|---|---|---|
| Column | InfinityLab Poroshell HPH-C18 (100 mm, 2.1 mm i.d., 1.9 µm) | mdpi.com |
| Mobile Phase | A: Water with 5 mM Ammonium Formate (pH 8.0) B: Methanol | mdpi.com |
| Elution | Gradient Elution | mdpi.com |
| Flow Rate | 0.25 mL/min | mdpi.com |
| Detector | Diode-Array Detector (DAD) or Mass Spectrometer (MS) | researchgate.netisaacpub.org |
| Injection Volume | 1-20 µL | isaacpub.orgmdpi.com |
| Column Temperature | 30°C | isaacpub.org |
Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While some piperazine derivatives can be analyzed directly, others may require a derivatization step to increase their volatility and improve chromatographic performance. semanticscholar.org GC is particularly well-suited for purity testing and identifying potential isomeric impurities. google.com
A typical GC method for a piperazine derivative would utilize a capillary column with a specific stationary phase, such as 6%-cyanopropyl-94% dimethylpolysiloxane (DB-624) or a DB-17 column. google.comresearchgate.net The choice of column depends on the polarity of the analyte and potential impurities. The carrier gas is usually an inert gas like helium or nitrogen. researchgate.net A temperature program, where the column oven temperature is gradually increased, is employed to separate compounds based on their boiling points and interactions with the stationary phase. researchgate.net
The most common detector for purity assessment and quantification in GC is the Flame Ionization Detector (FID), which offers high sensitivity and a wide linear range. For identification purposes, GC is often coupled with a mass spectrometer (GC-MS). researchgate.net
Table 2: Example GC Parameters for Purity Analysis of Piperazine Analogs
| Parameter | Condition | Reference |
|---|---|---|
| Instrument | Gas Chromatograph with FID | google.com |
| Column | DB-624 (30 m x 0.53 mm, 3 µm film thickness) | google.com |
| Carrier Gas | Nitrogen or Helium | google.comresearchgate.net |
| Injector Temperature | 220-250°C | google.comresearchgate.net |
| Detector Temperature | 260-290°C | google.comresearchgate.net |
| Oven Program | Example: 150°C for 10 min, then ramp at 35°C/min to 260°C, hold for 2 min | researchgate.net |
| Injection Mode | Split (e.g., 1:50) | google.com |
| Data Analysis | Peak Area Normalization | google.com |
Mass Spectrometry-Based Analytical Approaches (e.g., LC-MS, GC-MS)
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. When coupled with a chromatographic separation method (LC or GC), it provides a high degree of selectivity and sensitivity, making it invaluable for both qualitative and quantitative analysis. semanticscholar.org
GC-MS is frequently used for the identification of piperazine derivatives and their metabolites. researchgate.netnih.gov The mass spectra of piperazine derivatives are often characteristic, allowing for their identification based on specific fragment ions. researchgate.net For example, analysis of various piperazine derivatives has shown distinct fragmentation patterns that aid in structural elucidation. researchgate.netresearchgate.net
LC-MS, and particularly its more advanced forms like liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF/MS), offers high resolution, sensitivity, and selectivity. nih.gov This makes it exceptionally well-suited for complex matrices, such as those encountered in pharmacokinetic and biodistribution studies. nih.gov LC-MS methods can be developed to quantify the parent compound and its metabolites simultaneously. nih.gov The use of deuterated internal standards is often recommended to ensure the most reliable results in biological samples. semanticscholar.org
Table 3: Example Characteristic Mass-to-Charge (m/z) Ratios for Select Piperazine Derivatives (Illustrative)
| Compound | Abbreviation | Characteristic m/z Ions | Reference |
|---|---|---|---|
| 1-benzylpiperazine | BZP | 91, 134, 176, 56 | researchgate.net |
| 1-(3-chlorphenyl)piperazine | mCPP | 154, 196, 138, 57 | researchgate.net |
| 1-(2-methoxy-phenyl)piperazine | MeOPP | 150, 192, 135, 120 | researchgate.net |
| 1-(3-trifluoromethylphenyl)piperazine | TFMPP | 188, 230, 172, 145 | researchgate.net |
Note: The fragmentation pattern for this compound would need to be determined experimentally but would be expected to show characteristic fragments related to the phenylpiperazinone core and the methyl group.
Development of Assays for In Vitro and Ex Vivo Research Studies
To investigate the biological activity of this compound, various in vitro and ex vivo assays must be developed. These assays are critical for understanding the compound's mechanism of action, potency, and potential therapeutic applications.
For example, if the compound is being investigated for anticancer properties, a common starting point is to evaluate its cytotoxicity against a panel of human cancer cell lines. researchgate.net The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. acs.org In this assay, metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of viable cells. By treating cancer cells with varying concentrations of the compound, a dose-response curve can be generated, from which the half-maximal inhibitory concentration (IC50) value can be calculated. The IC50 represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. acs.org
The development of such an assay involves several steps:
Cell Line Selection: Choosing appropriate cancer and non-tumor cell lines to assess both efficacy and selectivity. nih.gov
Concentration Range Finding: Determining a suitable range of concentrations of the test compound to generate a complete dose-response curve.
Assay Optimization: Standardizing parameters such as cell seeding density, incubation time with the compound, and reagent concentrations.
Data Analysis: Using appropriate software to fit the dose-response data and calculate IC50 values.
Beyond general cytotoxicity, more specific assays can be developed to probe the compound's effect on particular cellular targets or pathways, such as specific enzymes, receptors, or signaling cascades.
Table 4: Example Framework for an In Vitro Cytotoxicity Assay
| Assay Step | Description | Reference |
|---|---|---|
| Assay Type | MTT Cell Viability Assay | acs.org |
| Objective | To determine the antiproliferative activity and calculate the IC50 value of the test compound. | researchgate.netacs.org |
| Cell Lines | Panel of human cancer cell lines (e.g., A-549 lung, HCT-116 colon) and a non-tumor control line. | researchgate.net |
| Procedure | Cells are seeded in 96-well plates, treated with a serial dilution of the compound for a set time (e.g., 72 hours), and then incubated with MTT reagent. The resulting formazan is solubilized and absorbance is measured. | acs.org |
| Endpoint | IC50 value (concentration causing 50% inhibition of cell growth). | acs.org |
Synthetic Utility and Application As a Chemical Scaffold
1-Methyl-5-phenylpiperazin-2-one as an Intermediate in Complex Molecule Synthesis
The phenylpiperazine motif is a frequently occurring scaffold in a multitude of bioactive compounds and approved drugs. researchgate.netnih.gov The inherent structural and physicochemical properties of the piperazine (B1678402) ring, such as its ability to improve water solubility and oral bioavailability, make it a desirable component in medicinal chemistry. researchgate.net The versatile nature of the piperazine structure allows for straightforward modifications to achieve desired pharmacological activities. researchgate.net
While direct examples of this compound as a starting intermediate are not extensively documented in publicly available research, the synthetic utility of its isomers is well-established, highlighting the potential of this specific scaffold. A notable example is the use of the related 3-phenylpiperazine isomer as a key intermediate in the synthesis of the tetracyclic antidepressant Mirtazapine. google.com The synthesis pathway for Mirtazapine has involved intermediates like 2-oxo-3-phenylpiperazine, which is subsequently methylated and reduced. google.com For instance, a patented process describes using 4-benzyl-1-methyl-2-oxo-3-phenylpiperazine, a novel derivative, as a direct precursor to 1-methyl-3-phenylpiperazine, which is the ultimate building block for Mirtazapine. google.com
Furthermore, the broader phenylpiperazine class serves as a crucial intermediate in the synthesis of various other complex molecules. Research has demonstrated the synthesis of novel phenylpiperazine derivatives with potent acaricidal (mite-killing) activity. nih.gov These syntheses involve multi-step sequences, including the cyclization with bis(2-chloroethyl)amine (B1207034) hydrochloride to form the piperazine ring, which is then further functionalized. nih.govresearchgate.net Phenylpiperazine derivatives have also been used as precursors for potential anticancer agents, such as certain benzoxazole (B165842) compounds. nih.gov The established role of isomeric and parent piperazine structures as vital synthons underscores the potential of this compound as an intermediate for accessing complex and potentially bioactive target molecules.
Integration into Combinatorial Chemistry Libraries for Drug Discovery
Combinatorial chemistry is a powerful strategy used in drug discovery to rapidly generate a large number of diverse but structurally related molecules, known as a library. umb.edu These libraries are then screened for biological activity to identify promising new drug candidates. The piperazine scaffold is particularly well-suited for combinatorial chemistry due to its flexible yet conformationally defined core and the presence of two nitrogen atoms that allow for the introduction of diverse substituents. researchgate.netnih.gov
The utility of the piperazinone core in generating chemical libraries has been demonstrated in several studies. One such study reported the efficient one-pot, solution-phase synthesis of a 61-member library based on the piperazine-2,5-dione scaffold. nih.govlookchem.com This work highlights how the core structure can be systematically modified to produce a wide array of derivatives for biological evaluation. lookchem.com The power of this combinatorial approach was illustrated by the identification of a non-rationally designed compound that emerged as the most active in the series, a discovery that would be difficult to achieve through traditional, one-by-one synthesis. lookchem.com
Solid-phase synthesis, a cornerstone of combinatorial chemistry, has also been successfully applied to the piperazine scaffold. Researchers have described the solid-phase synthesis of a 160-member library using a 4-phenyl-2-carboxy-piperazine scaffold. nih.gov This strategy involved attaching the piperazine core to a solid support and then systematically adding different chemical building blocks to generate the library. nih.gov Furthermore, a liquid-phase combinatorial synthesis method has been developed for creating libraries of benzylpiperazines, which are potential drug candidates. nih.gov
These examples, while not using this compound directly, firmly establish the value of the piperazinone and phenylpiperazine scaffolds as foundational structures for combinatorial library synthesis. The ability to readily create variations around this core makes it an excellent building block for generating molecular diversity in the pursuit of new therapeutic agents.
Table 1: Examples of Piperazine-Based Combinatorial Libraries This table is interactive. You can sort and filter the data.
| Scaffold Type | Synthesis Method | Library Size | Purpose | Reference(s) |
|---|---|---|---|---|
| Piperazine-2,5-dione | Solution-Phase | 61 members | Identification of cytotoxic agents | nih.gov, lookchem.com |
| 4-Phenyl-2-carboxy-piperazine | Solid-Phase | 160 members | Discovery of novel therapeutic structures | nih.gov |
Development of Novel Synthetic Methodologies Utilizing the Piperazinone Core
The piperazinone core and the broader piperazine family are not only used as building blocks but also serve as important substrates for the development of new and innovative synthetic reactions. The creation of novel methods for functionalizing the piperazine ring is crucial, as it provides access to new chemical space and enables more efficient synthesis of complex derivatives. mdpi.com A significant area of research has been the direct functionalization of C–H bonds, which are typically unreactive. mdpi.com
Recent advances have produced powerful new ways to modify the piperazine core. For example, photoredox catalysis has been employed for the direct C–H arylation and vinylation of N-Boc protected piperazines. mdpi.com This method uses light to initiate a reaction that couples the piperazine with various aromatic or vinyl groups, avoiding the lengthy pre-functionalization steps required in traditional synthesis. mdpi.com To address the use of potentially toxic tin-based reagents in similar methods, a "silicon amine protocol" (SLAP) has been developed under photocatalytic conditions, offering a safer and more practical alternative. mdpi.com
Another sophisticated technique involves the direct, diastereoselective α-C–H lithiation of N-Boc piperazines. mdpi.com This method allows for the highly controlled introduction of substituents at the carbon atom adjacent to a nitrogen, a key step in building stereochemically complex molecules. The utility of this methodology was showcased in the asymmetric synthesis of an intermediate for the HIV protease inhibitor, Indinavir. mdpi.com These novel methods demonstrate a shift towards more efficient and selective chemistry, enabling late-stage modifications of the piperazine core that were previously challenging. mdpi.com The development of such reactions directly enhances the value of scaffolds like this compound by expanding the toolbox available to chemists for creating novel derivatives.
Table 2: Novel Synthetic Methodologies Applied to the Piperazine Core This table is interactive. You can sort and filter the data.
| Methodology | Description | Key Features | Application Example | Reference(s) |
|---|---|---|---|---|
| Photoredox C–H Arylation/Vinylation | Direct coupling of piperazines with aryl or vinyl groups using a photocatalyst. | Avoids pre-functionalization; expands utility. | Coupling with 1,4-dicyanobenzenes and vinyl sulfones. | mdpi.com |
| Silicon Amine Protocol (SLAP) | A photocatalytic, radical-based process using silicon as a surrogate for tin. | Circumvents the use of toxic tin reagents; simplifies workup. | C-H functionalization of piperazines. | mdpi.com |
| Diastereoselective α-C–H Lithiation | Asymmetric deprotonation and functionalization of the α-carbon. | High stereocontrol; enables synthesis of chiral molecules. | Asymmetric synthesis of an Indinavir intermediate. | mdpi.com |
Future Perspectives and Emerging Research Opportunities
Exploration of New Synthetic Pathways for Unprecedented Analogues
The development of novel synthetic methodologies is paramount to unlocking the full potential of the 1-Methyl-5-phenylpiperazin-2-one scaffold. Future research will likely focus on creating a diverse library of analogues through innovative synthetic strategies, moving beyond classical approaches. While traditional methods for synthesizing piperazine (B1678402) derivatives often involve the functionalization of a pre-existing piperazine ring, modern techniques offer more flexibility and control. nih.gov
Recent advances in C-H functionalization, for instance, present an attractive avenue for directly modifying the carbon skeleton of the piperazine ring. mdpi.comencyclopedia.pub These methods could allow for the introduction of a wide array of substituents at various positions, leading to analogues with tailored properties. Furthermore, the development of catalytic reductive cyclization of dioximes offers a pathway to construct the piperazine ring itself with greater efficiency and stereocontrol. nih.gov The application of photoredox catalysis has also emerged as a powerful tool for the C-H arylation and vinylation of piperazines, a technique that could be adapted for the synthesis of novel this compound derivatives. mdpi.comencyclopedia.pub
The synthesis of a series of novel 1-phenyl-piperazine-2,6-diones has been reported via a facile route using methyl N-substituted iminomonoacetate as a starting material, highlighting the potential for creating diverse libraries of related compounds. mdpi.com Such strategies could be adapted to generate a variety of this compound analogues with substitutions on the phenyl ring or the piperazinone core, which could then be screened for various biological activities.
| Synthetic Strategy | Potential Application to this compound | References |
| C-H Functionalization | Direct modification of the piperazinone ring to introduce diverse substituents. | mdpi.comencyclopedia.pub |
| Catalytic Reductive Cyclization | Efficient and stereocontrolled construction of the core piperazinone structure. | nih.gov |
| Photoredox Catalysis | Introduction of aryl and vinyl groups onto the piperazine scaffold. | mdpi.comencyclopedia.pub |
| Facile Multi-component Reactions | Rapid generation of a library of diverse analogues for screening. | mdpi.com |
Deeper Elucidation of Mechanistic Aspects in Biological Systems
The piperazine moiety is a well-established pharmacophore found in a multitude of biologically active compounds, targeting a wide range of receptors and enzymes. nih.govijrrjournal.com Piperazine derivatives have shown activity as antihistamines, antipsychotics, antidepressants, and against various neurotransmitter receptors, including serotonin (B10506), dopamine (B1211576), and tachykinin receptors. ijrrjournal.comacs.org Given this precedent, it is highly probable that this compound possesses some form of biological activity.
Future research should aim to systematically screen this compound against a panel of biological targets to identify its primary mechanism of action. The structural similarity to known ligands for neurotransmitter receptors suggests that this would be a logical starting point. For instance, various piperazine derivatives have been investigated as antagonists for the histamine (B1213489) H3 and sigma-1 receptors, showing promise for conditions like neuropathic pain. acs.orgnih.gov Furthermore, derivatives of 1-arylpiperazines have been studied as potent 5-HT1A receptor ligands. researchgate.net
A comprehensive understanding of the structure-activity relationships (SAR) will be crucial. By synthesizing and testing a library of analogues, as described in the previous section, researchers can map out the key structural features required for biological activity. This could involve investigating the impact of the methyl group at the 1-position, the phenyl group at the 5-position, and the carbonyl group at the 2-position on target binding and functional activity.
| Potential Biological Target Class | Rationale based on Piperazine Derivatives | References |
| Neurotransmitter Receptors (e.g., Serotonin, Histamine, Tachykinin) | The piperazine scaffold is a common feature in many CNS-active drugs. | ijrrjournal.comacs.orgnih.govresearchgate.net |
| Ion Channels | Certain piperazine compounds are known to modulate ion channel activity. | researchgate.net |
| Enzymes (e.g., Kinases, Proteases) | Piperazine derivatives have been developed as inhibitors for various enzymes. | nih.gov |
Application as a Research Probe for Biological Target Validation
A well-characterized small molecule with a defined mechanism of action can serve as an invaluable research probe to investigate the function of its biological target. Should this compound be found to have a potent and selective interaction with a particular protein, it could be developed into such a tool.
The process would involve labeling the molecule with a reporter tag, such as a fluorescent dye or a biotin (B1667282) moiety, to enable visualization and pull-down experiments. These tagged probes could then be used to study the localization, expression, and interaction partners of the target protein within cells and tissues. This approach is instrumental in the early stages of drug discovery for validating the therapeutic relevance of a novel biological target. The development of piperazine derivatives as radioprotective agents highlights the potential for this class of compounds to be used in specialized research applications. nih.gov
Potential Roles in Material Science or Catalysis Research (if supported by future findings)
Beyond the realm of biology, the unique structural and electronic properties of piperazine derivatives suggest potential applications in material science and catalysis. nih.gov The piperazine ring has been incorporated into metal-organic frameworks (MOFs), which are porous materials with applications in gas storage and separation. nih.gov Furthermore, piperazine-based compounds have been explored as ligands in catalytic systems. nih.govnih.gov
Future investigations could explore the ability of this compound and its derivatives to act as ligands for transition metals, potentially leading to the development of novel catalysts for organic synthesis. The presence of both a rigid ring system and potential coordination sites (the nitrogen and oxygen atoms) could impart unique catalytic properties. Additionally, the incorporation of this scaffold into polymeric structures could lead to new materials with interesting thermal or optical properties. While this area of research is highly speculative at present, the versatility of the piperazine core warrants its consideration in these non-biological applications.
Q & A
What are the optimal synthetic routes for 1-Methyl-5-phenylpiperazin-2-one, and how can reaction yields be systematically improved?
Methodological Answer:
Synthesis typically involves cyclization or substitution reactions. Key steps include:
- Precursor selection : Use of piperazine derivatives (e.g., 1-(2-Methylphenyl)piperazine, CAS 39512-51-1 ) as starting materials.
- Catalysis : Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance regioselectivity. For example, anhydrous solvents like THF or DMF minimize side reactions.
- Yield optimization : Monitor intermediates via thin-layer chromatography (TLC) and employ purification techniques like column chromatography or recrystallization.
- Validation : Confirm purity using HPLC (>95%) and NMR (e.g., absence of residual solvents in H-NMR spectra) .
How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths and angles. For example, bond angles in related piperidinone derivatives range from 105.5° to 179.97° .
- Spectroscopy :
- NMR : Analyze -NMR for carbonyl (C=O) signals near 170 ppm.
- Mass spectrometry : Confirm molecular weight (e.g., [M+H] via ESI-MS).
- Computational modeling : Pair crystallographic data with DFT calculations to predict electronic distributions .
What in vitro assays are suitable for evaluating the biological activity of this compound?
Methodological Answer:
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., IC determination) with positive controls like doxorubicin .
- Antioxidant activity : Employ DPPH radical scavenging assays; validate results with parallel methods like ROS detection in cell models .
- Protein binding : Fluorescence quenching studies with Bovine Serum Albumin (BSA) to assess binding constants (e.g., Stern-Volmer analysis) .
How can structural contradictions in crystallographic data be resolved for this compound?
Methodological Answer:
- Multi-technique validation : Cross-validate X-ray data with spectroscopic results (e.g., NMR dihedral angles vs. crystallographic torsion angles).
- Refinement protocols : Use SHELXL’s TWIN and BASF commands to address twinning or disorder in crystals .
- Visualization tools : ORTEP-3 generates thermal ellipsoid plots to identify anomalous displacements (>0.05 Å) .
What advanced strategies are used to study ligand-receptor interactions involving this compound?
Methodological Answer:
- Molecular docking : Use Protein Data Bank (PDB) structures (e.g., serotonin receptors) to predict binding poses.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH).
- Surface Plasmon Resonance (SPR) : Measure real-time association/dissociation kinetics .
How should researchers address discrepancies between computational predictions and experimental bioactivity data?
Methodological Answer:
- Re-evaluate force fields : Adjust parameters in molecular dynamics simulations to better reflect experimental conditions (e.g., solvation effects).
- Experimental replication : Repeat assays under controlled conditions (e.g., pH 7.4 buffer for physiological relevance) .
- Meta-analysis : Compare results with structurally analogous compounds (e.g., 5-Hydroxy-1-methylpiperidin-2-one) to identify trends .
What methodologies ensure high-purity this compound for pharmacological studies?
Methodological Answer:
- Impurity profiling : Use reference standards (e.g., MM0258.07, MM0228.08) with HPLC-UV/ELSD for quantification .
- Recrystallization : Optimize solvent mixtures (e.g., ethanol:water 3:1) to remove polar byproducts.
- Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH) via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
